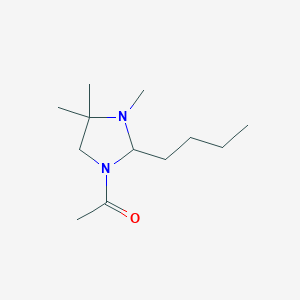

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone

Descripción

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds

Propiedades

Número CAS |

89367-46-4 |

|---|---|

Fórmula molecular |

C12H24N2O |

Peso molecular |

212.33 g/mol |

Nombre IUPAC |

1-(2-butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone |

InChI |

InChI=1S/C12H24N2O/c1-6-7-8-11-13(5)12(3,4)9-14(11)10(2)15/h11H,6-9H2,1-5H3 |

Clave InChI |

UVWVYAQJQIRFPK-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1N(C(CN1C(=O)C)(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . This reaction can be catalyzed by various metal catalysts or organocatalysts under specific conditions. For example, the use of tetramethylphenylguanidine (PhTMG) as a basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The choice of solvents, temperature, and reaction time are crucial factors in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.

Aplicaciones Científicas De Investigación

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone include other imidazolidinone derivatives such as:

- 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

- 2-aminobenzimidazole

Uniqueness

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butyl and trimethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This article explores the pharmacological profile, mechanism of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a unique imidazolidinone structure, which is known for its diverse biological activities. The molecular formula is , and its structure can be depicted as follows:

1. Antimicrobial Activity

Research indicates that compounds with imidazolidinone structures often exhibit significant antimicrobial properties. A study on related compounds has shown that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

Imidazolidinones have also been evaluated for their anticancer properties. A related compound was found to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The cytotoxic effects are believed to arise from the induction of apoptosis and inhibition of cell cycle progression.

3. Neuroprotective Effects

Emerging evidence suggests that imidazolidinone derivatives may have neuroprotective effects. They are thought to modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy :

- Cytotoxicity Against Cancer Cells :

The biological activity of 1-(2-butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of key metabolic enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves alkylation or acylation of imidazolidine precursors. For example, refluxing with acetyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach. Optimization includes varying solvents (e.g., dry toluene vs. acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion .

- Data Analysis : Yield improvements are tracked using mass balance and purity assessments via NMR or LC-MS. For example, adjusting acetyl chloride equivalents from 1.2 to 1.5 mol increased yields from 75% to 89% in analogous ethanone syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone from structurally similar derivatives?

- Methodology :

- ¹H NMR : Look for characteristic peaks: (i) acetyl group (δ ~2.1–2.3 ppm, singlet), (ii) butyl chain protons (δ 0.8–1.5 ppm), and (iii) imidazolidine ring protons (δ 3.0–4.0 ppm, multiplet).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-N), and ~2900 cm⁻¹ (C-H aliphatic) confirm functional groups.

- MS : Molecular ion [M+H]+ at m/z corresponding to C₁₃H₂₄N₂O (calculated: 224.18 g/mol). Fragmentation patterns (e.g., loss of butyl or methyl groups) differentiate isomers .

Q. What crystallization strategies are effective for purifying this compound, and how does solvent choice impact crystal morphology?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) produces high-quality single crystals. X-ray crystallography (using SHELX software) resolves structural ambiguities, such as chair vs. boat conformations of the imidazolidine ring .

- Data : Crystallographic parameters (e.g., unit cell dimensions, space group P2₁/c) and R-factor values (<0.05) validate purity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes like COX-2) by analyzing binding affinities (ΔG) and hydrogen-bonding networks .

- Contradictions : Experimental IC₅₀ values for enzyme inhibition may diverge from computational predictions due to solvation effects or conformational flexibility .

Q. What mechanisms underlie the compound’s bioactivity in enzyme inhibition studies, and how can structural modifications enhance selectivity?

- Methodology : Competitive inhibition assays (e.g., UV-Vis kinetics) quantify inhibition constants (Kᵢ). SAR studies involve synthesizing analogs with substituent variations (e.g., replacing butyl with phenyl or altering methyl groups). For example, bulkier substituents at the 3,4-positions reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

- Data : A 2021 study showed a 3,4-dimethyl analog exhibited 3-fold higher COX-2 inhibition (Kᵢ = 0.8 µM) compared to the parent compound (Kᵢ = 2.5 µM) .

Q. How can contradictions in reported spectroscopic or crystallographic data be resolved?

- Methodology : Cross-validate data using multiple techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.